molecular formula C10H18FN B15227465 9-Fluoro-3-azaspiro[5.5]undecane

9-Fluoro-3-azaspiro[5.5]undecane

Cat. No.: B15227465
M. Wt: 171.25 g/mol
InChI Key: SQIPHSUGQNQQOU-UHFFFAOYSA-N
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Description

9-Fluoro-3-azaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structural framework that combines a spiro ring system with a fluorine atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural novelty.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Fluoro-3-azaspiro[5.5]undecane typically involves the construction of the spirocyclic framework followed by the introduction of the fluorine atom. One common method is the Prins cyclization reaction, which allows the formation of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve more scalable synthetic routes such as olefin metathesis reactions using Grubbs catalysts. These methods, while complex and expensive, allow for the efficient production of the spirocyclic structure on a larger scale .

Chemical Reactions Analysis

Types of Reactions

9-Fluoro-3-azaspiro[5.5]undecane undergoes various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups into the spirocyclic framework .

Scientific Research Applications

9-Fluoro-3-azaspiro[5.5]undecane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9-Fluoro-3-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, a crucial transporter protein required for the survival of the bacterium. This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the pathogen .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Fluoro-3-azaspiro[5.5]undecane is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

Molecular Formula

C10H18FN

Molecular Weight

171.25 g/mol

IUPAC Name

9-fluoro-3-azaspiro[5.5]undecane

InChI

InChI=1S/C10H18FN/c11-9-1-3-10(4-2-9)5-7-12-8-6-10/h9,12H,1-8H2

InChI Key

SQIPHSUGQNQQOU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1F)CCNCC2

Origin of Product

United States

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